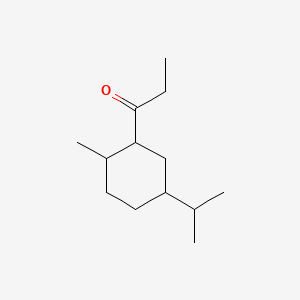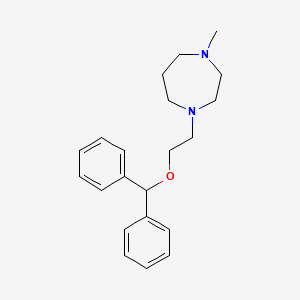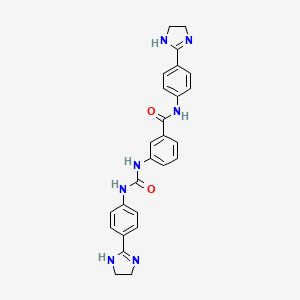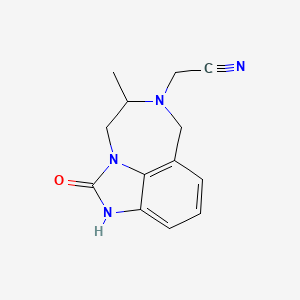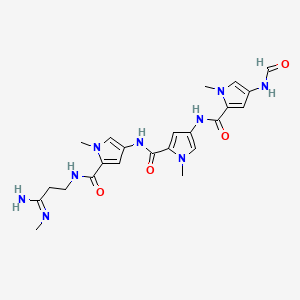
m-Methoxy-N-methyl-N-nitrosobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Methoxy-N-methyl-N-nitrosobenzylamine is an organic compound with the molecular formula C9H12N2O2 It contains a methoxy group, a methyl group, and a nitroso group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxy-N-methyl-N-nitrosobenzylamine typically involves the nitrosation of N-methylbenzylamine in the presence of a nitrosating agent such as sodium nitrite (NaNO2) and an acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
m-Methoxy-N-methyl-N-nitrosobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzylamine derivatives.
Reduction: Formation of N-methylbenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
m-Methoxy-N-methyl-N-nitrosobenzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying nitrosamine-related carcinogenicity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-Methoxy-N-methyl-N-nitrosobenzylamine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitrosourea (MNU): A related nitrosamine compound with similar chemical properties and biological effects.
N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenicity.
N-Nitrosodiethylamine (NDEA): Similar in structure and function, used in various research studies.
Uniqueness
m-Methoxy-N-methyl-N-nitrosobenzylamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other nitrosamines and may contribute to its specific chemical and biological properties.
Properties
CAS No. |
98736-45-9 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C9H12N2O2/c1-11(10-12)7-8-4-3-5-9(6-8)13-2/h3-6H,7H2,1-2H3 |
InChI Key |
GQQNTMRGVGLAHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


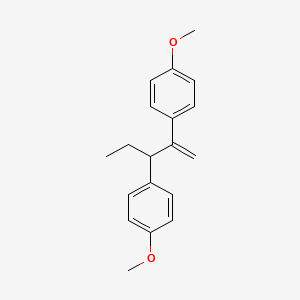
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
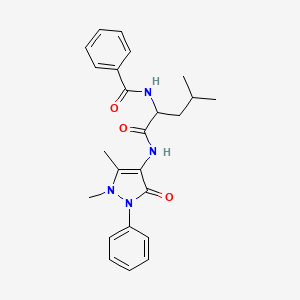
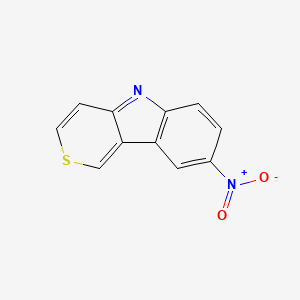

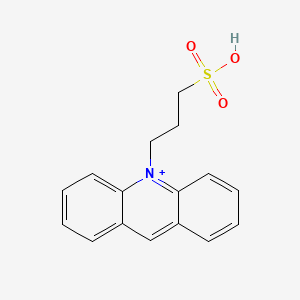

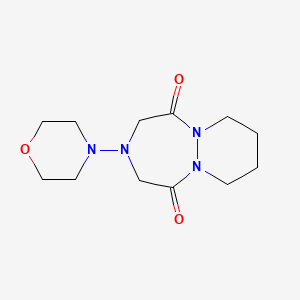
![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
